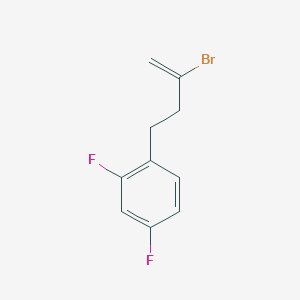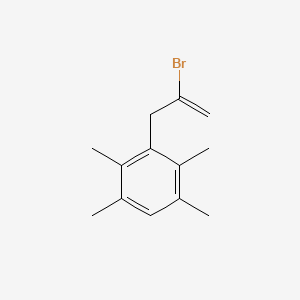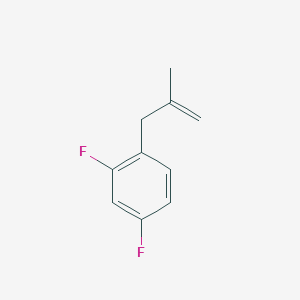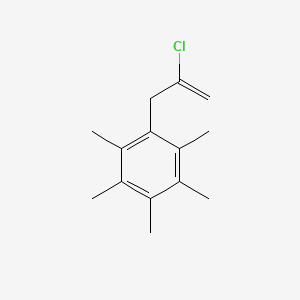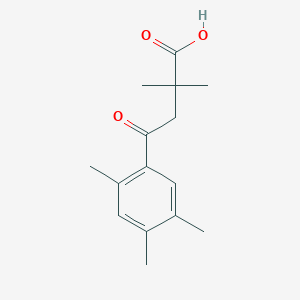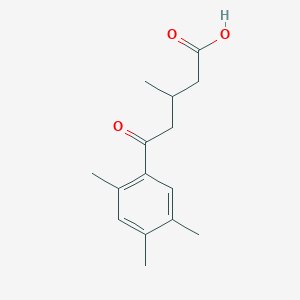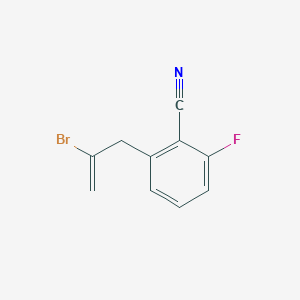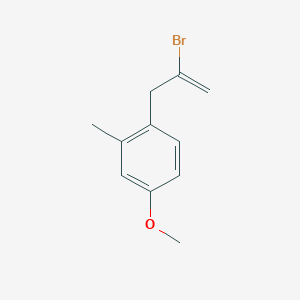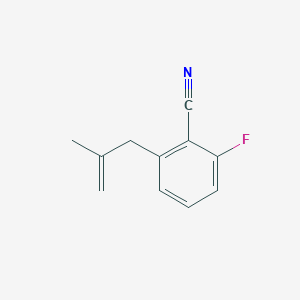
3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene
Vue d'ensemble
Description
3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene (3-CFM) is a compound with a distinctive structure and unique properties. It belongs to the class of heterocyclic compounds, which are characterized by the presence of one or more rings of atoms with at least one atom of a different element. This compound has been studied extensively due to its various applications in organic synthesis, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene is not fully understood. However, it has been suggested that 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene may act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In addition, 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene has been found to interact with certain proteins, which may lead to the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene are not fully understood. However, it has been suggested that 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene may have anti-inflammatory and antifungal effects. In addition, 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene in laboratory experiments include its low cost, ease of synthesis, and low toxicity. Additionally, 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene is relatively stable and can be used in a variety of reactions. However, the use of 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene in laboratory experiments is limited by its low solubility in water and its potential to form reactive intermediates.
Orientations Futures
The potential of 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene for use in organic synthesis, pharmaceuticals, and materials science is still being explored. Possible future directions for research include the development of new synthetic methods for the synthesis of 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further research is needed to understand the biochemical and physiological effects of 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene and to identify potential advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene has been widely studied for its applications in organic synthesis and pharmaceuticals. It has been used as a starting material for the synthesis of a variety of compounds, including anti-inflammatory agents, antifungal agents, and anti-cancer agents. 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene has also been studied as a potential drug candidate for treating a variety of diseases, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Propriétés
IUPAC Name |
2-fluoro-6-(2-methylprop-2-enyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-8(2)6-9-4-3-5-11(12)10(9)7-13/h3-5H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKDXGMCTGNKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C(=CC=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



